2,2,4,4-Tetramethylglutaric acid
Description
Properties
CAS No. |
1189-82-8 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2,2,4,4-tetramethylpentanedioic acid |
InChI |
InChI=1S/C9H16O4/c1-8(2,6(10)11)5-9(3,4)7(12)13/h5H2,1-4H3,(H,10,11)(H,12,13) |
InChI Key |
ZBJKOZDGZGTMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
The methyl substituents in TMGA significantly influence its physical properties. For example:
- Melting Point : TMGA derivatives, such as αα'-tetramethylglutaric acid, exhibit a melting point of 128°C, which decreases to 121°C upon reduction to αα'-tetramethylglutaric acid (hydroxy variant) . This contrasts with unsubstituted glutaric acid (m.p. 97–98°C), highlighting how branching increases crystallinity and intermolecular interactions.
- Reactivity : The steric bulk of TMGA’s methyl groups often reduces reaction efficiency. For instance, the synthesis of (±)-6,7-0,0-(2,2,4,4-Tetramethylglutaryl) synthanecine A from TMGA anhydride achieved only a 44% yield due to hindered cyclization . In contrast, less-branched analogs (e.g., meso-2,4-dimethylglutaric anhydride) achieve higher yields (77%) under similar conditions .
Table 1: Physical Properties of TMGA and Analogous Compounds
Table 2: Performance of TMCD-Based Copolyester vs. Other Polymers
| Polymer Component | Impact Strength (ft-lb/in) | Heat Deflection Temp. (°C) |
|---|---|---|
| TMCD + Ethylene Glycol | 17.6 | 117 |
| Standard Cyclobutanediol | Lower | <100 |
| Linear Ethylene Glycol | Moderate | 80–90 |
Stability and Functional Advantages
The tetramethyl structure enhances stability in diverse environments:
- Thermal Stability : TMGA-based polyesters retain structural integrity at higher temperatures, making them suitable for automotive and aerospace applications .
- Chemical Stability : In alitame (a dipeptide sweetener), the analogous 2,2,4,4-tetramethylthienanylamine group prevents hydrolysis, extending shelf life compared to aspartame .
Preparation Methods
Esterification and Subsequent Methylation
The most well-documented synthesis begins with 2,4-dimethylglutaric acid , which undergoes esterification to form the dimethyl ester. This intermediate is then subjected to alkylation using lithium diisopropylamide (LDA) and methyl iodide under rigorously controlled conditions.
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF) at −77°C.
-
Base: LDA (2.15 equivalents) with hexamethylphosphoramide (HMPT) as a coordinating agent.
-
Alkylating Agent: Methyl iodide (2.15 equivalents).
The low temperature prevents side reactions such as over-alkylation or ester hydrolysis. After alkylation, the product 2,2,4,4-tetramethylglutaric acid dimethyl ester is purified via vacuum sublimation, yielding colorless crystals with a melting point of 30°C. Final hydrolysis of the ester groups using aqueous hydrochloric acid or sulfuric acid produces the target diacid.
Key Advantages:
-
High regioselectivity due to the steric directing effect of existing methyl groups.
-
Scalable to multigram quantities with minimal byproducts.
Limitations:
-
Requires cryogenic conditions and moisture-sensitive reagents.
-
LDA and HMPT pose handling challenges in industrial settings.
Electrochemical and Sonochemical Dimerization
Sonoelectrochemical Fenton Process
Adapting methodologies used for synthesizing structurally similar compounds, such as tetramethyladipic acid, a sonoelectrochemical Fenton process offers a promising alternative. This approach leverages in situ generation of Fe²⁺ ions through electrolysis of metallic iron under ultrasound irradiation, facilitating radical-mediated dimerization.
Typical Protocol:
-
Substrate: Pivalic acid (2,2-dimethylpropanoic acid).
-
Catalyst System: Fe²⁺/H₂O₂ under pulsed ultrasound (20–40 kHz).
-
Conditions: Ambient temperature, pH 2–3, constant current electrolysis.
The mechanism involves:
-
Electrochemical dissolution of iron:
-
Fenton reaction generating hydroxyl radicals:
-
Radical-mediated coupling of pivalic acid derivatives to form the tetramethylglutaric acid backbone.
Performance Metrics:
Advantages:
-
Avoids stoichiometric metal reagents.
-
Amenable to continuous-flow reactors for large-scale production.
Comparative Analysis of Synthesis Routes
The table below contrasts the two primary methods:
Challenges in Industrial Production
Q & A
Q. How can researchers assess the environmental impact of this compound in aqueous systems?
Q. What advanced techniques elucidate the reaction mechanisms involving this compound in organic transformations?
- Methodological Answer :
- Use isotopic labeling () to track carboxyl group participation in esterification .
- Employ stopped-flow kinetics to resolve rapid intermediate formation .
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